

(S)-1-Phenylethanol: A Chiral Building Block for Asymmetric Synthesis

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Compound of Interest

Compound Name: (S)-1-Phenylethanol

Cat. No.: B046765

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(S)-1-Phenylethanol is a valuable chiral building block widely utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its importance stems from the presence of a stereogenic center, which allows for the introduction of specific chirality into target molecules, a critical aspect in the development of biologically active compounds. This technical guide provides an in-depth overview of the synthesis, properties, and applications of **(S)-1-phenylethanol** for researchers, scientists, and professionals in drug development.

Physicochemical Properties

Property	Value
CAS Number	1445-91-6
Molecular Formula	C ₈ H ₁₀ O
Molecular Weight	122.16 g/mol
Appearance	Colorless liquid
Boiling Point	204 °C
Melting Point	20.7 °C
Solubility	Slightly soluble in water

Synthesis of (S)-1-Phenylethanol

The enantioselective synthesis of **(S)-1-phenylethanol** is a key focus in organic chemistry, with several methods developed to achieve high enantiomeric purity. The primary precursor for most syntheses is acetophenone.

Asymmetric Reduction of Acetophenone

The most common and efficient method for producing **(S)-1-phenylethanol** is the asymmetric reduction of prochiral acetophenone. This can be achieved through various catalytic systems, including both chemical and biological methods.

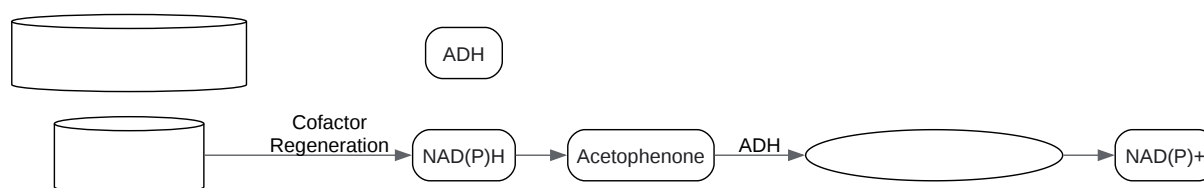
Catalytic Asymmetric Hydrogenation:

This method employs chiral metal complexes, such as those based on Ruthenium, Rhodium, or Iridium, to catalyze the hydrogenation of acetophenone with high enantioselectivity. Noyori-type catalysts are particularly effective, often achieving quantitative yields and enantiomeric excesses (ee) greater than 99%.^[1]

Biocatalytic Reduction (Bioreduction):

Enzymes, particularly alcohol dehydrogenases (ADHs), from various microorganisms are used to reduce acetophenone to **(S)-1-phenylethanol** with high stereoselectivity.^{[2][3][4][5]} Whole-cell biocatalysts, such as those from *Lactobacillus* species or even plant-based sources like carrots and Ispir beans, offer a green and cost-effective alternative to metal catalysts.^{[3][4][5][6]} These systems often utilize a cosubstrate, like glucose or isopropanol, for cofactor regeneration (NADH or NADPH).^{[2][3][4][5]}

Workflow for Biocatalytic Asymmetric Reduction



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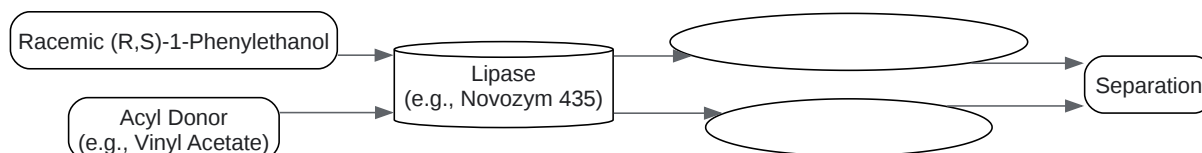
Caption: Biocatalytic reduction of acetophenone to **(S)-1-phenylethanol**.

Enzymatic Kinetic Resolution of Racemic 1-Phenylethanol

Another significant route to enantiomerically pure **(S)-1-phenylethanol** is through the kinetic resolution of a racemic mixture of 1-phenylethanol. This method utilizes enzymes, typically lipases, that selectively acylate one enantiomer, leaving the other unreacted.^{[7][8]}

In a typical process, racemic 1-phenylethanol is reacted with an acyl donor, such as vinyl acetate, in the presence of a lipase like Novozym 435 (*Candida antarctica* lipase B).^[8] The enzyme preferentially catalyzes the acylation of the (R)-enantiomer, resulting in the formation of (R)-1-phenylethyl acetate and leaving behind unreacted **(S)-1-phenylethanol** with high enantiomeric excess.^{[7][8]}

Workflow for Enzymatic Kinetic Resolution



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Caption: Enzymatic kinetic resolution of racemic 1-phenylethanol.

Quantitative Data on Synthesis Methods

The following tables summarize the quantitative data for various synthetic methods leading to **(S)-1-phenylethanol**.

Table 1: Asymmetric Reduction of Acetophenone

Catalyst/Biocatalyst	Reducing Agent/Cosubstrate	Yield (%)	Enantiomeric Excess (ee, %)	Reference
RuBr ₂ [(S,S)-xylskewphos]	H ₂ in ethanol	100	88.0	[9]
Ispir bean (Phaseolus vulgaris) acetone powder	Glucose	~40	>99	[3][4][5]
Candida parapsilosis CCTCC M203011 (mutant E228S)	NADPH	80.2	>99 (for (R)-enantiomer)	[10]
Immobilized carrots (Daucus carota)	-	up to 84	up to 98	[6]

Table 2: Enzymatic Kinetic Resolution of Racemic 1-Phenylethanol

Enzyme	Acyl Donor	Unreacted (S)-1-Phenylethanol ee (%)	Conversion (%)	Reference
Novozym 435	Vinyl acetate	>99	~50	[8]
Acylase I	Vinyl acetate	High (ratio of S:R unreacted alcohol is 3:1)	-	[7]
Burkholderia cepacia lipase	Isopropenyl acetate	>99	~40	[11][12]

Experimental Protocols

General Protocol for Asymmetric Bioreduction using Ispir Bean Powder

This protocol is a generalized procedure based on the work by Baydar Atak et al.[\[3\]](#)[\[4\]](#)[\[5\]](#)

- **Biocatalyst Preparation:** Ispir beans (*Phaseolus vulgaris*) are ground into a fine powder. An acetone powder can be prepared by treating the bean particulates with cold acetone to permeabilize the cells.
- **Reaction Setup:** In a suitable reaction vessel (e.g., an orbital shaker flask), combine a phosphate buffer (pH ~7.0), acetophenone (substrate), glucose (cosubstrate), and the prepared Ispir bean powder (biocatalyst).
- **Reaction Conditions:** The reaction is typically carried out at a controlled temperature (e.g., 30°C) and agitation rate (e.g., 150 rpm) for a specified duration (e.g., 36 hours).
- **Workup and Analysis:** After the reaction, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then analyzed by chiral HPLC to determine the concentration and enantiomeric excess of **(S)-1-phenylethanol**.

General Protocol for Enzymatic Kinetic Resolution using Novozym 435

This protocol is a generalized procedure based on the work by Li et al. and others.[\[8\]](#)

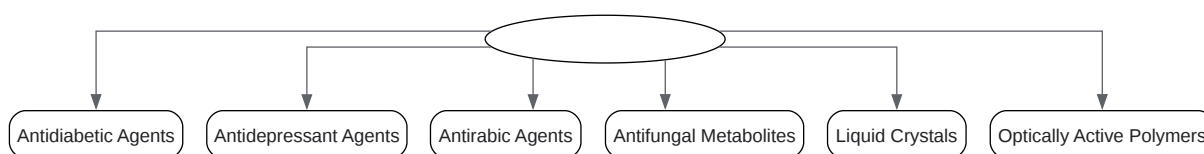
- **Reaction Setup:** In a sealed vial, dissolve racemic 1-phenylethanol and vinyl acetate (acyl donor) in a suitable organic solvent (e.g., hexane or methyl tert-butyl ether).
- **Enzyme Addition:** Add Novozym 435 (immobilized *Candida antarctica* lipase B) to the reaction mixture.
- **Reaction Conditions:** The reaction is conducted at a specific temperature (e.g., 42°C) with stirring for a predetermined time (e.g., 75 minutes) to achieve approximately 50% conversion.

- **Enzyme Removal and Analysis:** The immobilized enzyme is removed by filtration. The filtrate, containing unreacted **(S)-1-phenylethanol** and the product (R)-1-phenylethyl acetate, is analyzed by chiral HPLC or GC to determine the enantiomeric excess of the remaining alcohol.
- **Purification:** The unreacted **(S)-1-phenylethanol** can be separated from the ester product by column chromatography.

Applications of (S)-1-Phenylethanol in Synthesis

(S)-1-Phenylethanol serves as a versatile chiral precursor for a wide range of pharmaceuticals and other biologically active molecules.^[13] Its hydroxyl group can be easily derivatized or replaced, allowing for the construction of more complex chiral structures.

Applications of (S)-1-Phenylethanol



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Caption: Key applications of **(S)-1-phenylethanol** as a chiral building block.

Some notable applications include its use in the synthesis of:

- Antidiabetic and antidepressant medications.
- Antirabic, antiparasitic, antimicrobial, and antifungal agents.^[2]
- Liquid crystals and optically active polymers.^[14]
- It can also be employed as a chiral derivatizing agent to determine the absolute configuration of other molecules.^[13]

In conclusion, **(S)-1-phenylethanol** is a cornerstone chiral building block in modern organic synthesis. The development of efficient and highly selective synthetic methods, particularly those employing biocatalysis, has made this important intermediate readily accessible for a broad range of applications, driving innovation in the pharmaceutical and materials science industries.

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